4-Pentylcyclohexane-1-carbonitrile

Catalog No.
S15000371
CAS No.
80670-47-9
M.F
C12H21N
M. Wt
179.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentylcyclohexane-1-carbonitrile

CAS Number

80670-47-9

Product Name

4-Pentylcyclohexane-1-carbonitrile

IUPAC Name

4-pentylcyclohexane-1-carbonitrile

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

InChI

InChI=1S/C12H21N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-9H2,1H3

InChI Key

ZYJCSKAGKUQLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C#N

4-Pentylcyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring with a pentyl group and a carbonitrile functional group attached. The chemical structure can be represented as follows:

  • Molecular Formula: C12_{12}H19_{19}N
  • Structural Features:
    • A cyclohexane ring provides a saturated cyclic structure.
    • A pentyl group (five carbon atoms in a straight chain) is substituted on one of the carbon atoms of the cyclohexane.
    • A carbonitrile group (–C≡N) is attached to the first carbon of the cyclohexane, indicating the presence of a triple bond between carbon and nitrogen.

This compound's unique structure contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical for compounds containing both aliphatic and nitrile functionalities. Common reactions include:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack by various nucleophiles, leading to the formation of amines or carboxylic acids upon hydrolysis.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts .

  • Antimicrobial Activity: Certain nitriles have been shown to possess antimicrobial properties, which could extend to this compound.
  • Neuroactive Effects: Some cyclohexane derivatives are studied for their neuroactive properties, potentially influencing neurotransmitter systems.

Further research would be necessary to elucidate specific biological activities associated with this compound.

Synthesis of 4-pentylcyclohexane-1-carbonitrile can be achieved through several methods:

  • Cyclization Reaction: Starting from appropriate pentyl-substituted precursors, cyclization can be performed under acidic conditions to form the cyclohexane ring.
  • Nitrilation: The introduction of the carbonitrile group can be accomplished via nucleophilic substitution reactions involving suitable halides and sodium cyanide .
  • Functional Group Transformation: Existing functional groups on a precursor molecule can be transformed into a nitrile through dehydration or oxidation reactions.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

4-Pentylcyclohexane-1-carbonitrile has potential applications in various domains:

  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its unique structural features that may interact with biological targets.
  • Material Science: Could serve as a building block for polymers or other materials with desired properties.

Several compounds share structural similarities with 4-pentylcyclohexane-1-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Pentylcyclohexanecarbonic acidSimilar cyclohexane framework but with carboxylic acidMore polar due to carboxylic acid functionality
1-CyanocyclohexaneContains a cyanide group but lacks alkyl substitutionSimpler structure, potentially different reactivity
4-Methylcyclohexane-1-carbonitrileMethyl group instead of pentylDifferent steric and electronic effects

Uniqueness

4-Pentylcyclohexane-1-carbonitrile's uniqueness lies in its balance between hydrophobic (due to the pentyl chain) and polar (due to the nitrile group) characteristics, making it an interesting candidate for various chemical and biological applications. Its specific structural features allow it to participate in diverse

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

179.167399674 g/mol

Monoisotopic Mass

179.167399674 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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